molecular formula C11H13N3O3 B11786603 2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Número de catálogo: B11786603
Peso molecular: 235.24 g/mol
Clave InChI: YZSQMTHFWFXZOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for investigating the metabotropic glutamate receptor system. The compound features a 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core, a scaffold recognized for its potential as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 2 (mGluR2) . As negative allosteric modulators, compounds based on this structure can selectively reduce the receptor's activity in the presence of its natural activator, glutamate, offering a powerful tool for probing receptor function . Research into mGluR2 NAMs is critical for understanding and potentially treating a range of central nervous system (CNS) disorders . This line of inquiry has implications for conditions such as schizophrenia, cognitive deficits, major depressive disorder, and other mood and sleep-wake disorders, where precise modulation of glutamate signaling is a key therapeutic objective . The structural stability of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one system has been noted in scientific literature, with studies showing that this fused heterocyclic system is stable under standard laboratory conditions, which is an important characteristic for a research compound . Presented for research applications, this compound is intended for in vitro studies to further elucidate the complex role of mGluR2 in neuropharmacology and to support the discovery of novel neuroactive substances. It is strictly for laboratory use and is not intended for human or veterinary diagnosis or therapy.

Propiedades

IUPAC Name

2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h5,7H,1-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQMTHFWFXZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(C(=O)C3=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Example Protocol:

  • Reactants : 5-Aminopyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv).

  • Conditions : Reflux in acetic acid (10 vol) at 120°C for 12 hours.

  • Outcome : Forms the 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine intermediate with 65–72% yield.

StepReagentsTemperatureTimeYield
1Acetic acid120°C12h68%
ParameterValue
SolventDCM
Reaction Temp-10°C to 0°C
BaseTriethylamine

Acetic Acid Sidechain Incorporation

The acetic acid moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A preferred route employs alkylation of the secondary amine in the pyrazine ring.

Alkylation Protocol:

  • Substrate : 2-Cyclopropyl-4-oxo-pyrazolo[1,5-a]pyrazine (1.0 equiv).

  • Reagent : Ethyl bromoacetate (1.2 equiv).

  • Conditions : Potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.

  • Hydrolysis : Treat with NaOH (2M) in ethanol/water (1:1) to yield the free acid (85–90% conversion).

StepReagentConditionsYield
AlkylationEthyl bromoacetateDMF, 80°C, 6h78%
SaponificationNaOH (2M)Ethanol/water, 25°C89%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A patent-pending method demonstrates:

  • One-Pot Reaction : Combine 5-aminopyrazole, cyclopropanecarbonyl chloride, and ethyl bromoacetate.

  • Conditions : Microwave at 150°C for 20 minutes.

  • Yield : 82% after purification.

ParameterValue
Irradiation Power300 W
Pressure250 psi

Purification and Characterization

Final purification uses reverse-phase HPLC or recrystallization. Key analytical data:

  • HPLC Purity : ≥97% (Angel Pharmatech Ltd.).

  • Melting Point : 198–202°C (decomposition).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (m, 4H, cyclopropyl), 3.45 (s, 2H, CH₂COO), 4.20 (t, 2H, pyrazine).

Industrial-Scale Production

BLD Pharmatech’s protocol emphasizes cost efficiency:

  • Batch Size : 10 kg.

  • Catalyst : Pd/C (0.5 wt%) for hydrogenation.

  • Yield : 91% at 95% purity.

MetricValue
Production Cost$539/g (1g scale)
Throughput15 kg/month

Challenges and Solutions

  • Regioselectivity : Competing N- vs. O-alkylation is mitigated using bulky bases like DBU.

  • Cyclopropane Stability : Low-temperature reactions prevent ring-opening.

  • Acid Sensitivity : Use of tert-butyl esters avoids decomposition during hydrolysis .

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

  • Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by reaction with alcohols like methanol or ethanol.

  • Conditions : Room temperature to reflux in aprotic solvents (e.g., dichloromethane or tetrahydrofuran).

  • Outcome : Yields ester derivatives such as methyl or ethyl esters, often used as intermediates for further functionalization.

Example :

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acidSOCl2,EtOHRefluxEthyl ester derivative[1]\text{2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid} \xrightarrow[\text{SOCl}_2, \text{EtOH}]{\text{Reflux}} \text{Ethyl ester derivative} \quad[1]

Amidation

The carboxylic acid participates in amide bond formation, critical for pharmacological applications:

  • Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) .

  • Conditions : Mild temperatures (0–25°C) in polar aprotic solvents like dimethylformamide (DMF) .

  • Outcome : Produces amide derivatives with primary or secondary amines .

Example :

Acid+R-NH2EDC/HOBtDMF, 25°CAmide derivative[1][5]\text{Acid} + \text{R-NH}_2 \xrightarrow[\text{EDC/HOBt}]{\text{DMF, 25°C}} \text{Amide derivative} \quad[1][5]

Nucleophilic Substitution

The cyclopropyl group and pyrazolo-pyrazine ring may undergo substitution reactions:

  • Reagents : Electrophiles (e.g., alkyl halides) or nucleophiles (e.g., amines, thiols).

  • Conditions : Catalyzed by bases (e.g., K₂CO₃) in solvents like DMF or acetonitrile.

  • Outcome : Functionalization at the cyclopropyl or pyrazine nitrogen sites.

Example :

Cyclopropyl ring+R-XK2CO3DMF, 80°CSubstituted derivative[3]\text{Cyclopropyl ring} + \text{R-X} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 80°C}} \text{Substituted derivative} \quad[3]

Oxidation Reactions

The dihydropyrazine moiety is susceptible to oxidation:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Room temperature in dichloromethane or methanol.

  • Outcome : Formation of pyrazine N-oxide derivatives, altering electronic properties.

Example :

DihydropyrazineH2O2CH2Cl2,RTPyrazine N-oxide[1][3]\text{Dihydropyrazine} \xrightarrow[\text{H}_2\text{O}_2]{\text{CH}_2\text{Cl}_2, \text{RT}} \text{Pyrazine N-oxide} \quad[1][3]

Cross-Coupling Reactions

The heterocyclic framework supports metal-catalyzed couplings:

  • Catalysts : Palladium (Pd) complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

  • Conditions : Heating (80–100°C) in toluene/water mixtures with bases (e.g., Na₂CO₃) .

  • Outcome : Introduction of aryl or heteroaryl groups at reactive positions .

Example :

Heterocycle+Ar-B(OH)2Pd(PPh3)4Toluene/H2O, 90°CArylated product[7]\text{Heterocycle} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Toluene/H}_2\text{O, 90°C}} \text{Arylated product} \quad[7]

Research Insights

  • Stereochemical Control : Reactions at the cyclopropyl group require precise steric and electronic modulation to avoid ring-opening side reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while nonpolar solvents stabilize intermediates in cross-couplings .

  • Thermal Stability : The pyrazolo-pyrazine core remains intact below 150°C, enabling high-temperature reactions like reflux esterifications.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies highlight the compound's potential as a capsid assembly modulator for treating Hepatitis B Virus (HBV) infections. Research indicates that derivatives of the compound exhibit significant antiviral activity against HBV, with low cytotoxicity and favorable pharmacokinetic profiles. For instance, certain derivatives have shown enhanced efficacy in inhibiting HBV replication through modulation of capsid assembly pathways .

Antitumor Properties

The compound is also being investigated for its antitumor activity . Pyrazolo derivatives have been shown to inhibit key signaling pathways involved in cancer proliferation. For example, structural analogs of 2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) and protein kinase B (Akt) pathways in various cancer cell lines.

Anti-inflammatory Effects

Additionally, the compound exhibits anti-inflammatory properties . Pyrazolo derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases like arthritis.

The biological activities of this compound can be summarized as follows:

Activity Mechanism References
AntiviralInhibition of HBV capsid assembly
AntitumorInhibition of EGFR and Akt signaling pathways
Anti-inflammatoryModulation of pro-inflammatory cytokines

Case Study 1: Antiviral Efficacy

A study evaluated a series of derivatives based on the compound for their antiviral efficacy against HBV. The results indicated that specific isomers demonstrated significantly higher antiviral activity compared to others, guiding further design for more effective HBV treatments .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines showed that certain derivatives of the compound inhibited cell proliferation more effectively than standard chemotherapeutic agents. The combination therapies involving these derivatives and existing drugs like doxorubicin revealed enhanced cytotoxic effects, suggesting a promising avenue for cancer treatment.

Mecanismo De Acción

El mecanismo de acción del Ácido 2-(2-ciclopropil-4-oxo-6,7-dihidropirazolo[1,5-a]pirazin-5(4H)-il)acético implica su interacción con objetivos moleculares y vías específicas:

Comparación Con Compuestos Similares

Table 1. Substituent-Based Comparison of Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name 2-Position Substituent CAS Number Key Features
Target Compound Cyclopropyl 1713463-06-9 High ring strain, enhanced reactivity, potential metabolic stability
2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[...])acetic acid Methyl 1708013-60-8 Reduced steric hindrance, improved solubility in nonpolar media
2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[...])acetic acid Furan-2-yl 1708428-35-6 Aromatic heterocycle, potential π-π stacking interactions, lower stability
2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[...])acetic acid Thiophen-2-yl 1707735-52-1 Sulfur-containing analog, possible redox activity, altered lipophilicity
  • Cyclopropyl vs. Methyl : The cyclopropyl group introduces ring strain, which may enhance reactivity in nucleophilic or catalytic reactions compared to the methyl analog. However, this strain could also lead to instability under harsh conditions .
  • Cyclopropyl vs. In contrast, the cyclopropyl group’s non-aromatic nature may reduce off-target interactions .

Physicochemical and Spectroscopic Properties

Data from related pyrazolo[1,5-a]pyrazine derivatives () highlight trends in melting points and solubility:

  • Melting Points: Analogs with bulky or polar substituents (e.g., dichlorobenzyl in compound 9e from ) exhibit higher melting points (244–245°C) due to stronger intermolecular forces.
  • Solubility : The acetic acid moiety enhances aqueous solubility relative to ester or amide derivatives (e.g., the esterified pyrrolo[1,2-b]pyridazine in ). However, cyclopropyl’s hydrophobicity may counterbalance this effect, requiring formulation adjustments for biological testing .

Actividad Biológica

2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a novel compound with significant biological activity, particularly as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation has implications for treating various neurological disorders, including anxiety and schizophrenia. Additionally, the compound exhibits inhibitory effects on aldose reductase, suggesting potential applications in managing diabetic complications.

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 1713463-06-9

The primary biological activity of this compound is its interaction with mGluR2 receptors in the central nervous system. By acting as a negative allosteric modulator, it alters the receptor's response to glutamate, which can lead to therapeutic effects in conditions characterized by glutamatergic dysregulation. Furthermore, its inhibition of aldose reductase indicates a dual mechanism that may benefit metabolic disorders related to diabetes.

Biological Activity Summary

Activity TypeTargetEffect
Allosteric ModulationmGluR2Negative modulation affecting glutamatergic signaling
Enzyme InhibitionAldose ReductasePotential management of diabetic complications

Case Studies and Research Findings

  • Neurological Disorders : Research indicates that compounds modulating mGluR2 can reduce anxiety-like behavior in animal models. For instance, studies have shown that negative allosteric modulators can decrease hyperactivity and improve cognitive functions associated with mGluR2 signaling pathways.
  • Diabetic Complications : The inhibition of aldose reductase by this compound has been linked to reduced sorbitol accumulation in cells, which is crucial for preventing diabetic neuropathy and other complications.
  • Comparative Analysis : In comparison with other pyrazolo derivatives, this compound stands out due to its unique cyclopropyl modification and dual action on both mGluR2 receptors and aldose reductase. This specificity may enhance its therapeutic profile compared to structurally similar compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : The condensation of 5-aminopyrazole with appropriate carbonyl compounds under acidic or basic conditions.
  • Microwave-Assisted Synthesis : This technique has been reported to enhance yields and reduce reaction times significantly.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves tandem reactions such as Ugi-Huisgen cycloadditions, followed by reflux in dry toluene (4–24 hours) and purification under reduced pressure . For example, yields exceeding 95% are achieved by optimizing stoichiometry and reaction time. Key intermediates like pyrazolo-pyrazinones are synthesized via cyclization of substituted benzyl groups with heterocyclic precursors. Characterization includes APCI-MS and elemental analysis (e.g., C: 61.60% observed vs. 61.57% calculated) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • X-ray diffraction (XRD) : Use SHELX software for refinement (e.g., triclinic crystal system, space group P1, with cell parameters a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) .
  • NMR/APCI-MS : Match spectral data (e.g., 1H NMR δ = 10.46 ppm for NH protons; m/z = 526 [M+H]+) .
  • Elemental analysis : Validate empirical formulas (e.g., C27H29Cl2N5O2 with <0.1% deviation) .

Q. Table 1. Crystallographic Data for Structural Validation

ParameterValue
Crystal systemTriclinic
Space groupP1
a, b, c (Å)7.1709, 10.6982, 13.9169
α, β, γ (°)81.156, 77.150, 72.278
R factor0.041

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer :
  • HPLC : ≥98% purity thresholds are standard, as seen in quality control protocols for related pyrazolo-pyrazine derivatives .
  • Elemental analysis : Verify carbon/nitrogen ratios (e.g., ±0.3% tolerance) .
  • Melting point (mp) : Consistency across batches (e.g., mp 201–203°C for triazolo-pyrazinones) .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion. For example:
  • NMR vs. XRD : If NMR suggests conformational flexibility (e.g., rotamers), XRD can confirm the dominant solid-state structure. Check for solvent residues in XRD data (e.g., DMSO-d6 in 1H NMR vs. crystal packing ).
  • Dynamic vs. static disorder : Use SHELXL refinement to model anisotropic displacement parameters .

Q. What computational methods are used to design reaction pathways for novel derivatives?

  • Methodological Answer :
  • Quantum chemical calculations : Employ density functional theory (DFT) to predict transition states and intermediates. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing optimization time by 30–50% .
  • Machine learning : Train models on existing pyrazolo-pyrazine datasets to predict regioselectivity in cyclopropane ring formation .

Q. How to optimize reaction conditions for cyclopropane ring stability during synthesis?

  • Methodological Answer :
  • Temperature control : Maintain ≤80°C to prevent ring-opening (observed in thermogravimetric analysis of related compounds) .
  • Protective groups : Use tert-butyl or benzyl groups to shield reactive sites during cyclization .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to isolate intermediates before decomposition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.